molecular formula C6H13B B3344068 2-Bromo-2,3-dimethylbutane CAS No. 594-52-5

2-Bromo-2,3-dimethylbutane

Cat. No. B3344068
CAS RN: 594-52-5
M. Wt: 165.07 g/mol
InChI Key: NILGDLGIGRGWRL-UHFFFAOYSA-N
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Description

2-Bromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H13Br . It has an average mass of 165.071 Da and a monoisotopic mass of 164.020050 Da .


Synthesis Analysis

The synthesis of 2-Bromo-2,3-dimethylbutane can be achieved through elimination reactions . For instance, when 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) are formed .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2,3-dimethylbutane can be represented as CC(C)(C(Br))C . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

When 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) are formed . The electrophile in this reaction is HBr, and the nucleophile is the alkene, 3,3-dimethyl-1-butene .


Physical And Chemical Properties Analysis

2-Bromo-2,3-dimethylbutane has a molecular weight of 165.071 . More detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .

Mechanism of Action

The mechanism of action for the reaction of 2-Bromo-2,3-dimethylbutane involves an E2 elimination pathway . The double bond of the alkene attacks the hydrogen atom of HBr, breaking the H-Br bond and forming a new C-H bond .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin irritation and serious eye irritation, and may cause drowsiness or dizziness . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of 2-Bromo-2,3-dimethylbutane research could involve further exploration of its elimination reactions and the factors influencing these reactions . Additionally, more research could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

2-bromo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILGDLGIGRGWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334769
Record name 2-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,3-dimethylbutane

CAS RN

594-52-5
Record name 2-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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